molecular formula C14H12N2O2S B2495767 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 864860-75-3

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B2495767
CAS No.: 864860-75-3
M. Wt: 272.32
InChI Key: MLVIFQTXYZJEEV-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a chemical compound of significant interest in medicinal chemistry research, integrating both benzothiazole and furan carboxamide heterocyclic scaffolds. Benzothiazole derivatives are extensively documented in scientific literature for their diverse pharmacological profiles, exhibiting potent antitumor, antibacterial, and antifungal activities . Similarly, furan carboxamide derivatives have been identified as key structural motifs in bioactive molecules. Related compounds, such as N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives, have been reported as potent inhibitors of the VEGFR-2, a critical target in anticancer research, demonstrating promising antiproliferative activity against human cancer cell lines . Other furan carboxamide structures have been studied for their role in inhibiting mitochondrial succinate dehydrogenase, indicating potential applications in developing antifungal agents . This compound is intended for research and development purposes in these and other exploratory areas. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-5-6-11-12(9(8)2)15-14(19-11)16-13(17)10-4-3-7-18-10/h3-7H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVIFQTXYZJEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a coupling reaction with a furan-2-carboxylic acid derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzothiazole and furan moieties.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced derivatives with hydrogenated functionalities.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (free base) Not provided C₁₃H₁₂N₂O₂S 260.31 Benzothiazole core, methyl groups, furan-amide
N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(1H-imidazol-1-yl)propyl]furan-2-carboxamide hydrochloride 1215762-63-2 C₂₀H₂₁ClN₄O₂S 416.92 Imidazole-propyl chain, hydrochloride salt
N-{5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}pyridin-4-amine (BF38409) 900281-65-4 C₁₉H₁₇N₅ 315.37 Pyrazolo-pyrimidine core, pyridine substituent
Key Observations:

Core Heterocycle Differences: The target compound features a benzothiazole ring, whereas BF38409 (CAS: 900281-65-4) contains a pyrazolo[1,5-a]pyrimidine system. Benzothiazoles are associated with electron-deficient aromatic systems, influencing binding to biological targets like kinases or DNA, while pyrazolopyrimidines are often explored as kinase inhibitors or adenosine receptor modulators .

Substituent Effects :

  • The hydrochloride salt of the target compound includes an imidazole-propyl chain , which introduces basicity and enhances water solubility compared to the free base. In contrast, BF38409 lacks ionizable groups but includes a pyridin-4-amine substituent, which may improve π-π stacking interactions .

Molecular Weight and Bioavailability: The hydrochloride derivative (416.92 g/mol) exceeds the molecular weight threshold typical for oral bioavailability (Lipinski’s rule of five: <500 g/mol), whereas BF38409 (315.37 g/mol) and the free base (260.31 g/mol) fall within acceptable ranges.

Biological Activity

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various diseases.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H22ClN3O2S
  • Molecular Weight : 379.9 g/mol
  • CAS Number : 1216561-53-3

These properties suggest a complex structure that may interact with biological systems in diverse ways.

Anticancer Properties

Recent studies have indicated that this compound exhibits notable anticancer activity. In vitro evaluations have shown that this compound can induce apoptosis in various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The mechanism of action appears to involve the disruption of cellular processes related to DNA replication and repair, leading to increased cell death in cancerous cells.

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Apoptosis induction
A5492.41Cell cycle arrest at G0-G1 phase
HeLa1.50DNA damage response activation

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity. Preliminary results suggest efficacy against several bacterial strains, potentially making it a candidate for developing new antibiotics.

Case Studies

  • Study on Apoptosis Induction :
    • A study published in MDPI demonstrated that this compound significantly induced apoptosis in MCF-7 cells through a dose-dependent mechanism. Flow cytometry assays confirmed the activation of caspases involved in the apoptotic pathway .
  • Evaluation Against Lung Cancer :
    • Research conducted on A549 cells indicated that treatment with this compound led to a marked decrease in cell viability and induced cell cycle arrest. The IC50 value was determined to be around 2.41 µM, suggesting potent anticancer activity .
  • Antimicrobial Potential :
    • An investigation into its antimicrobial properties revealed activity against Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its ability to penetrate bacterial cell walls effectively .

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